1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE
Overview
Description
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a furan ring, a triazole ring, and a phenyl group
Preparation Methods
The synthesis of 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The furan-2-ylmethylamine and the triazole derivative are then coupled under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and furan-containing molecules. Compared to these, 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE is unique due to its combination of a furan ring, a triazole ring, and phenyl groups, which confer distinct chemical and biological properties.
Some similar compounds are:
- 1-(2-Furyl)-3-phenylpropane-1-one
- 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-3-phenylpropan-1-one
- 2-(Furan-2-yl)-1H-1,2,4-triazole
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-20(14-13-17-8-3-1-4-9-17)26-22(23-16-19-12-7-15-28-19)24-21(25-26)18-10-5-2-6-11-18/h1-12,15H,13-14,16H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZDXDGJSGTZIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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